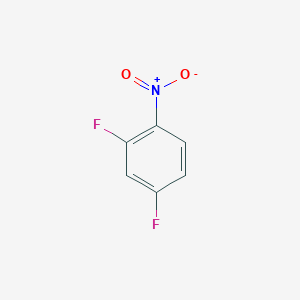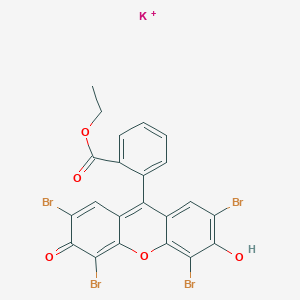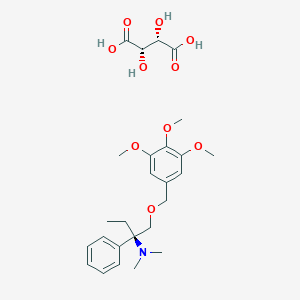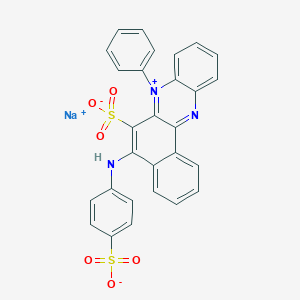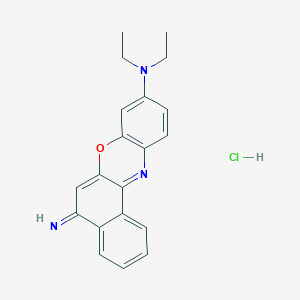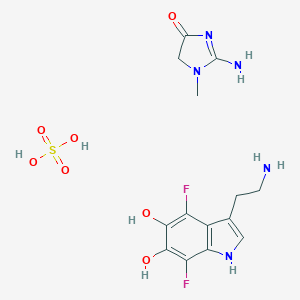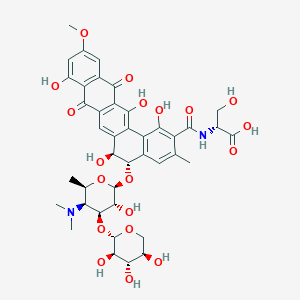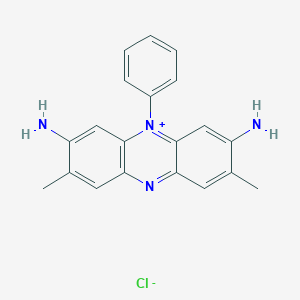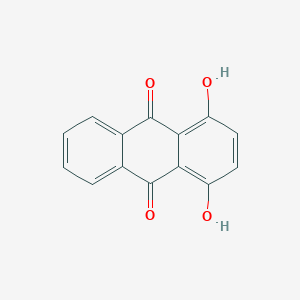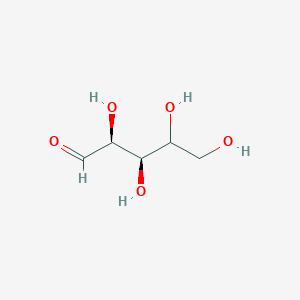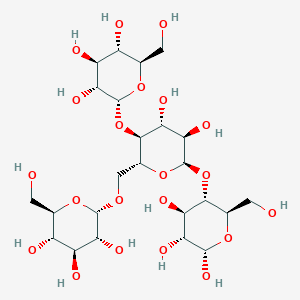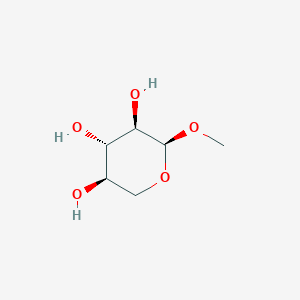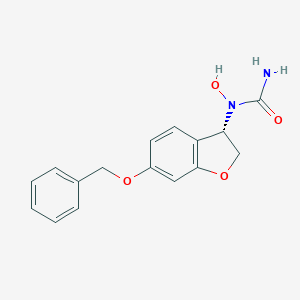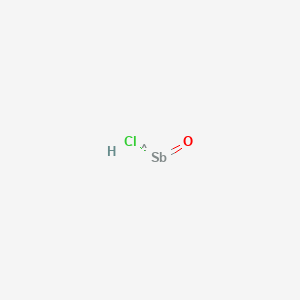
Antimony oxychloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Antimony oxychloride can be synthesized through the hydrolysis of concentrated solutions of antimony trichloride in water or hydrochloric acid. The reaction conditions must be carefully controlled to prevent the formation of other chloride oxides, such as Sb4O5Cl2 . Industrial production methods typically involve the controlled hydrolysis of antimony trichloride to ensure the purity and yield of the desired product .
Analyse Chemischer Reaktionen
Antimony oxychloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide (Sb2O5).
Reduction: It can be reduced to elemental antimony (Sb).
Substitution: It can react with other halides to form different antimony halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen or carbon for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Antimony oxychloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of stibine, chlorooxo- involves its interaction with various molecular targets and pathways. It can act as a Lewis acid, forming adducts with Lewis bases. This interaction can lead to the activation of certain chemical reactions, making it a valuable reagent in synthetic chemistry . The specific molecular targets and pathways involved depend on the particular application and the conditions under which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Antimony oxychloride can be compared with other similar compounds, such as:
Phosphine oxides: These compounds have similar applications but differ in their chemical properties and reactivity.
Arsine oxides: Like stibine oxides, arsine oxides are used in various chemical reactions but have different reactivity profiles.
Bismuthine oxides: These compounds are also used in synthetic chemistry but have unique properties that distinguish them from stibine oxides.
The uniqueness of stibine, chlorooxo- lies in its specific reactivity and the ability to form stable adducts with Lewis bases, making it a valuable reagent in various chemical processes .
Eigenschaften
CAS-Nummer |
7791-08-4 |
|---|---|
Molekularformel |
ClHOSb |
Molekulargewicht |
174.22 g/mol |
InChI |
InChI=1S/ClH.O.Sb/h1H;; |
InChI-Schlüssel |
PDWVXNLUDMQFCH-UHFFFAOYSA-N |
SMILES |
O=[Sb].Cl |
Kanonische SMILES |
O=[Sb].Cl |
Key on ui other cas no. |
7791-08-4 |
Synonyme |
SbOCl, Antimony chloride oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


